molecular formula C32H23BrN4 B1339010 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine CAS No. 446880-83-7

2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine

Cat. No.: B1339010
CAS No.: 446880-83-7
M. Wt: 543.5 g/mol
InChI Key: ZMIHIYNGIPHKCL-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring bearing a pyridin-2-yl group and a trityl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid. The general steps are as follows:

    Preparation of the Pyrazole Intermediate: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the Pyridine Derivative: The pyrazole intermediate is then coupled with a bromopyridine derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as DMF or toluene.

    Introduction of the Trityl Group: The final step involves the protection of the nitrogen atom on the pyrazole ring with a trityl group, using trityl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the pyrazole or pyridine rings, depending on the reagents used.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors or as a ligand in coordination chemistry.

    Biological Studies: It can be used to study enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism by which 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Lacks the trityl group, making it less bulky and potentially more reactive.

    4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridine: Without the bromine atom, it might have different reactivity and applications.

    2-Bromo-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)benzene:

Uniqueness

The presence of both the bromine atom and the trityl group in 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine makes it unique in terms of steric hindrance and electronic effects, which can influence its reactivity and interactions in various chemical and biological contexts.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-bromo-4-(3-pyridin-2-yl-1-tritylpyrazol-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BrN4/c33-30-22-24(19-21-35-30)28-23-37(36-31(28)29-18-10-11-20-34-29)32(25-12-4-1-5-13-25,26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIHIYNGIPHKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C(=N4)C5=CC=CC=N5)C6=CC(=NC=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463223
Record name 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446880-83-7
Record name 2-Bromo-4-(3-(pyridin-2-yl)-1-trityl-1H-pyrazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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